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Compound of Interest

Compound Name: PF-04691502

Cat. No.: B1684001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PF-04691502, a potent, orally

available, ATP-competitive dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian

target of rapamycin (mTOR). The dysregulation of the PI3K/AKT/mTOR signaling pathway,

frequently driven by mutations in the PIK3CA gene, is a critical factor in the development and

progression of numerous cancers. This document synthesizes preclinical and early clinical data

on PF-04691502, with a focus on its application in cancers harboring PIK3CA mutations.

Mechanism of Action
PF-04691502 functions as a dual inhibitor, targeting both PI3K and mTOR kinases, which are

crucial components of a signaling pathway that governs cell growth, proliferation, survival, and

metabolism.[1] By competitively binding to the ATP-binding site of these enzymes, PF-
04691502 effectively blocks their catalytic activity.[2] This dual-inhibition is significant because

the PI3K/AKT/mTOR pathway is characterized by complex feedback loops, and targeting

multiple nodes simultaneously may offer a more robust and durable anti-cancer effect.[3]

The primary targets of PF-04691502 are the class I PI3K isoforms (α, β, γ, δ) and mTOR,

which exists in two distinct complexes, mTORC1 and mTORC2.[2] Inhibition of PI3K prevents

the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-

trisphosphate (PIP3), a critical step for the activation of the downstream kinase AKT. The

subsequent inhibition of mTORC1 and mTORC2 further disrupts the signaling cascade,
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affecting downstream effectors such as p70S6K, 4EBP1, and AKT phosphorylation at Serine

473.[3][4]
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by PF-04691502.

Preclinical Research
Biochemical Activity
In cell-free assays, PF-04691502 demonstrates potent inhibition of all class I PI3K isoforms

and mTOR.

Target Ki (nmol/L)

PI3Kα 1.8

PI3Kβ 2.1

PI3Kδ 1.6

PI3Kγ 1.9

mTOR 16

Data sourced from Selleck Chemicals.[2]

In Vitro Cellular Activity
PF-04691502 has been shown to effectively inhibit the proliferation of various cancer cell lines,

particularly those with a hyperactivated PI3K pathway due to PIK3CA mutations or PTEN loss.

[3][4]

Table 2.1: Inhibition of AKT Phosphorylation
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Cell Line Cancer Type
Genetic
Mutation

P-AKT S473
IC50 (nmol/L)

P-AKT T308
IC50 (nmol/L)

BT20 Breast
PIK3CA (P539R,

H1047R)
3.8 - 20 7.5 - 47

SKOV3 Ovarian
PIK3CA

(H1047R)
3.8 - 20 7.5 - 47

U87MG Glioblastoma PTEN null 3.8 - 20 7.5 - 47

Data represents

a range of

reported IC50

values.[3][4]

Table 2.2: Inhibition of Cell Proliferation

Cell Line Cancer Type Genetic Mutation IC50 (nmol/L)

BT20 Breast
PIK3CA (P539R,

H1047R)
313

SKOV3 Ovarian PIK3CA (H1047R) 188

U87MG Glioblastoma PTEN null 179

Data sourced from

AACR Journals.[3]

In addition to inhibiting proliferation, PF-04691502 induces a G1 phase cell cycle arrest and

apoptosis.[4][5] This is associated with an upregulation of p27 Kip1 and a reduction of

retinoblastoma protein (Rb) phosphorylation.[4]

In Vivo Antitumor Activity
The antitumor efficacy of PF-04691502 has been demonstrated in several xenograft models.

Table 2.3: In Vivo Tumor Growth Inhibition (TGI)
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Xenograft Model Cancer Type
Genetic
Alteration(s)

TGI (%)

NCI-H1650 NSCLC PTEN deletion 85-87

NCI-H1975 NSCLC PIK3CA mutation 85-87

NCI-H460 NSCLC
PIK3CA & KRAS

mutation
85-87

U87MG Glioblastoma PTEN null
Significant antitumor

activity

SKOV3 Ovarian PIK3CA mutation
Significant antitumor

activity

CNE-2 Nasopharyngeal PIK3CA amplification
Significant antitumor

activity

Data sourced from

multiple preclinical

studies.[3][4][6]

Pharmacodynamic analyses in these models confirmed that tumor growth inhibition is

accompanied by a significant reduction in the phosphorylation of AKT (S473) and other

downstream effectors of the PI3K/mTOR pathway.[3][7]

Clinical Studies
PF-04691502 has been evaluated in a Phase I clinical trial involving patients with advanced

solid tumors.[8]

Maximum Tolerated Dose (MTD): 8 mg, administered orally once daily.[8]

Dose-Limiting Toxicities (DLTs): Included Grade 3 fatigue at 8 mg, and Grade 3 rash and

intolerable Grade 2 fatigue at 11 mg.[8]

Common Treatment-Related Adverse Events: Fatigue, decreased appetite, nausea,

hyperglycemia, rash, and vomiting.[8]
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Pharmacokinetics: The half-life is approximately 11-15 hours.[9] At all dose levels, steady-

state plasma concentrations were near or above the target concentration of 16.2 ng/mL,

which was associated with ≥75% tumor growth inhibition in preclinical models.[8]

Pharmacodynamics: The drug demonstrated target engagement, as evidenced by increased

fasting serum glucose and insulin levels, and partial blockade of PI3K signaling in paired

tumor biopsies.[8]

Antitumor Activity: While no objective responses were observed in the Phase I study, five

patients experienced stable disease for more than 16 weeks.[8][9]

Experimental Protocols
The following are generalized methodologies for key experiments cited in the research of PF-
04691502.

Cell Proliferation Assay
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of PF-04691502 or a vehicle

control (e.g., DMSO).

Incubation: Plates are incubated for a specified period (e.g., 72 hours).

Viability Assessment: Cell viability is measured using a reagent such as resazurin (e.g.,

CellTiter-Blue) or MTS.

Data Analysis: Fluorescence or absorbance is measured, and the data is normalized to the

vehicle control. IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis
Cell Lysis: Cells are treated with PF-04691502 for a specified duration (e.g., 3 hours), then

washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

[3]
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Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against target proteins (e.g., p-AKT S473, p-AKT T308, total AKT, p-S6, total S6, and a

loading control like α-tubulin).[3]

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and

bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Caption: A typical experimental workflow for Western blot analysis.

Tumor Xenograft Study
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Cell Implantation: Immune-compromised mice (e.g., nude mice) are subcutaneously

implanted with a suspension of cancer cells (e.g., 5-10 million cells).[3]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Mice are randomized into treatment and control groups. The

treatment group receives PF-04691502 orally at a specified dose and schedule (e.g., 10

mg/kg, daily), while the control group receives a vehicle.[6]

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is calculated using the formula: (length × width²)/2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. Tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or

immunohistochemistry).[3]

Data Analysis: Tumor growth inhibition (TGI) is calculated and statistical significance is

determined.

Conclusion
PF-04691502 is a potent dual PI3K/mTOR inhibitor with significant preclinical activity against

cancer models driven by PIK3CA mutations and other alterations that activate the PI3K

pathway. Early clinical data indicate a manageable safety profile and evidence of target

engagement. This technical guide provides a foundational resource for researchers

investigating the therapeutic potential of PF-04691502 and the broader application of

PI3K/mTOR pathway inhibitors in oncology. Further research is warranted to identify predictive

biomarkers and effective combination strategies to enhance the clinical utility of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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